molecular formula C23H21N3O3S B11125232 3-hydroxy-4-(4-methylbenzoyl)-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-4-(4-methylbenzoyl)-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11125232
M. Wt: 419.5 g/mol
InChI Key: QXBYQHKCNHYPFC-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-4-(4-methylbenzoyl)-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-hydroxy-4-(4-methylbenzoyl)-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

Component Description
Hydroxy groupPotential for hydrogen bonding and reactivity
Benzoyl groupInvolvement in π-stacking interactions
Thiadiazole ringKnown for diverse pharmacological properties
Pyrrolidine structureContributes to the overall stability and reactivity

Anticancer Properties

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. In particular, studies have shown that compounds with similar structures to this compound can inhibit the growth of various cancer cell lines.

  • Cytotoxicity Against Cancer Cell Lines :
    • A study by Alam et al. (2020) reported that thiadiazole derivatives exhibited significant cytotoxicity against lung (A549), skin (SK-MEL-2), and ovarian cancer (SK-OV-3) cell lines. The most active compound showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
    • Another investigation highlighted the antiproliferative activity of a series of thiadiazoles against breast carcinoma (T47D), colon carcinoma (HT-29), and other cancers, indicating a broad spectrum of activity .

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through activation of caspases . This process often involves disrupting mitochondrial membrane potential and activating pro-apoptotic factors.
  • Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the G1/S or G2/M phases, leading to reduced proliferation .

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can be significantly influenced by their structural features:

Structural Feature Impact on Activity
Substituents on the phenyl ringInfluence cytotoxicity; electron-withdrawing groups enhance activity
Positioning of functional groupsAffects binding affinity to biological targets
Overall lipophilicityDetermines cellular uptake and bioavailability

Case Study 1: Anticancer Screening

In a screening study conducted by Yadagiri et al. (2015), a series of 1,3,4-thiadiazole derivatives were evaluated for their anticancer properties against multiple cell lines including HeLa and MDA-MB231. The results indicated that modifications in the thiadiazole structure led to varying degrees of antiproliferative activity with some compounds exhibiting GI50 values as low as 0.079 µM .

Case Study 2: Mechanistic Insights

A detailed mechanistic study revealed that certain derivatives could activate apoptotic pathways in HL-60 leukemia cells through caspase activation. This study provided insights into how structural modifications could enhance apoptotic signaling pathways .

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H21N3O3S/c1-13(2)15-8-10-16(11-9-15)19-18(20(27)17-6-4-14(3)5-7-17)21(28)22(29)26(19)23-25-24-12-30-23/h4-13,19,27H,1-3H3/b20-18+

InChI Key

QXBYQHKCNHYPFC-CZIZESTLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=CS3)C4=CC=C(C=C4)C(C)C)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=CS3)C4=CC=C(C=C4)C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.